Cas no 5307-65-3 (pentacyclo[8.2.1.1~4,7~.0~2,9~.0~3,8~]tetradeca-5,11-diene)
![pentacyclo[8.2.1.1~4,7~.0~2,9~.0~3,8~]tetradeca-5,11-diene structure](https://it.kuujia.com/scimg/cas/5307-65-3x500.png)
5307-65-3 structure
Nome del prodotto:pentacyclo[8.2.1.1~4,7~.0~2,9~.0~3,8~]tetradeca-5,11-diene
pentacyclo[8.2.1.1~4,7~.0~2,9~.0~3,8~]tetradeca-5,11-diene Proprietà chimiche e fisiche
Nomi e identificatori
-
- pentacyclo[8.2.1.1~4,7~.0~2,9~.0~3,8~]tetradeca-5,11-diene
- dinorborn-2-ene
- NSC177462
- Octahydro-1,3,6-ethanylylidenecyclobuta [cd] indene-2,8(1H)-dione
- Octahydro-1,3,6-ethanylylidenecyclobuta(cd)indene-2,8(1H)-dione
- Pentacyclo[8.2.1.14.7.02.9.03.8]tetradeca-5.11-dien
- Pentacyclo< 6,4,0,02,7,03,11,06,10> dodecan-9,12-dion
- Pentacyclo< 6.2.2.02,7.04,10.05,9> d
- Pentacyclo< 6.4.0.02,7.03,11.06,10> dodecane-9,12-dione
- Pentacyclo< 8.2.1.14.7.02.9.03.8> tetradeca-5.11-dien
- NSC-137779
- pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene
- NSC137779
- 5307-65-3
- 1,4:5,8-Dimethanobiphenylene, 1,4,4a,4b,5,8,8a,8b-octahydro-
- DTXSID40300591
- DTXSID70967575
- 1,8-Dimethanobiphenylene, 1,4,4a,4b,5,8,8a,8b-octahydro-
- Pentacyclo[8.2.1.1(E)(4,7).0(2,9).0(3,8)]exo-trans-endo-tetradeca-5,11-diene
- KPBWFFSGJYAHSX-UHFFFAOYSA-N
- Pentacyclo[8.2.1.1(4,7).0(2,9).0(3,8)]exo-trans-endo-tetradeca-5,11-diene
-
- Inchi: InChI=1S/C14H16/c1-2-8-5-7(1)11-12(8)14-10-4-3-9(6-10)13(11)14/h1-4,7-14H,5-6H2
- Chiave InChI: KPBWFFSGJYAHSX-UHFFFAOYSA-N
- Sorrisi: C1C2C=CC1C3C2C4C3C5CC4C=C5
Proprietà calcolate
- Massa esatta: 184.12528
- Massa monoisotopica: 184.125
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 14
- Conta legami ruotabili: 0
- Complessità: 296
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 0Ų
- XLogP3: 3.1
Proprietà sperimentali
- Densità: 1.158
- Punto di ebollizione: 268.5°C at 760 mmHg
- Punto di infiammabilità: 92.5°C
- Indice di rifrazione: 1.621
- PSA: 0
- LogP: 2.87660
pentacyclo[8.2.1.1~4,7~.0~2,9~.0~3,8~]tetradeca-5,11-diene Letteratura correlata
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
5307-65-3 (pentacyclo[8.2.1.1~4,7~.0~2,9~.0~3,8~]tetradeca-5,11-diene) Prodotti correlati
- 498-66-8(Bicyclo2.2.1hept-2-ene)
- 1353995-31-9((R)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol)
- 390-37-4(4,4''-difluoro-2-nitrobiphenyl)
- 2137725-45-0(Spiro[cyclohexane-1,7'(4'H)-thieno[2,3-c]pyridine], 4-(1,1-dimethylethyl)-5',6'-dihydro-)
- 1105211-52-6(4-{[(3-bromophenyl)methyl]sulfanyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine)
- 2138531-25-4(tert-butyl 3-(2-cyclopropylpropoxy)-4-iodopyrrolidine-1-carboxylate)
- 1315498-97-5((1r,4r)-4-methanesulfonylcyclohexan-1-amine)
- 2172515-06-7(2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2-(methoxymethyl)butanoic acid)
- 1228778-17-3(5-Iodo-2-methyl-N,N-dimethylbenzamide)
- 83056-50-2(Diazepam-d8)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
